tert-butyl3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate

mPTP blockers CYP stability triazole isostere

This Boc-protected pyrrolidinyl-1,2,3-triazole is a versatile intermediate for medicinal chemistry. The 1,2,3-triazole at the 5-position offers metabolically stable oxime isostere properties, validated by excellent CYP stability in pyrrolidinyl-triazole mPTP blockers. The Boc group enables orthogonal protection for late-stage diversification via Suzuki-Miyaura coupling. Choose this specific 5-yl regioisomer for optimal target engagement in kinase inhibitors and PROTACs—substitution with 4-yl or 2H-triazole analogs alters hydrogen-bonding and metabolic profiles. Ideal for building β-pyrrolidino-1,2,3-triazole libraries against NSCLC, HCC, and ESKAPE pathogens.

Molecular Formula C11H18N4O2
Molecular Weight 238.291
CAS No. 2383579-90-4
Cat. No. B2835697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate
CAS2383579-90-4
Molecular FormulaC11H18N4O2
Molecular Weight238.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=NNN=C2
InChIInChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-8(7-15)9-6-12-14-13-9/h6,8H,4-5,7H2,1-3H3,(H,12,13,14)
InChIKeyZCYDEOUYLNNAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate (CAS 2383579-90-4): Structural and Synthetic Baseline for Procurement Decisions


tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate (CAS 2383579-90-4, molecular formula C₁₁H₁₈N₄O₂, MW 238.29) is a Boc-protected pyrrolidine derivative bearing a 1,2,3-triazole ring at the 3-position. This compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry, particularly as a scaffold for generating pyrrolidinyl-triazole libraries via click chemistry [1]. The Boc (tert-butoxycarbonyl) group provides orthogonal amine protection compatible with diverse downstream transformations, while the 1,2,3-triazole moiety functions as a metabolically stable heterocycle that can serve as an amide bond isostere or oxime surrogate [2]. The compound is distinct from its regioisomeric analog tert-butyl 3-(1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate (bearing the triazole at the 4-position) and from stereochemically defined variants such as tert-butyl (2S)-2-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate (CAS 1269627-49-7) [3], each offering different vectors for molecular elaboration.

Why Generic Substitution of tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate with Close Analogs Is Not Advisable


Direct substitution of this compound with regioisomeric triazole-pyrrolidine analogs is not warranted due to differences in the triazole substitution pattern (1H-5-yl vs. 2H-4-yl vs. 1,2,4-triazolyl), which alter hydrogen-bonding capacity, dipole moment, and metabolic stability [1]. The 1,2,3-triazole scaffold has been explicitly validated as a stable oxime surrogate—compounds 2ag and 2aj in the pyrrolidinyl-triazole series exhibited excellent cytochrome P450 (CYP) stability compared to the previously reported oxime analogue 1 [2]—indicating that structural modifications to the triazole ring directly impact pharmacokinetic performance. Furthermore, the Boc protecting group on the pyrrolidine nitrogen is essential for synthetic orthogonality; unprotected or differently protected analogs (e.g., Cbz, Fmoc) exhibit different stability profiles under acidic, basic, and hydrogenolytic conditions [3]. The position of the triazole attachment to the pyrrolidine ring (3-position vs. 2-position) dictates the conformational rigidity and vector of exit for downstream functionalization, which is critical for target engagement in kinase inhibitor [4] and PROTAC degrader design.

Quantitative Differentiation Evidence for tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate: Comparator-Based Analysis


Metabolic Stability: 1,2,3-Triazole as a Stable Oxime Surrogate vs. Oxime Analogue 1 in CYP Stability Assays

In a head-to-head comparison within the pyrrolidinyl-triazole series, the 1,2,3-triazole-containing derivatives 2ag and 2aj exhibited excellent cytochrome P450 (CYP) stability relative to the previously reported oxime analogue 1 [1]. Although the target compound (CAS 2383579-90-4) was not directly tested in this study, it serves as the key synthetic intermediate—the Boc-protected 3-(triazolyl)pyrrolidine—from which the active 1,4-disubstituted triazoles 2ag and 2aj were elaborated via Suzuki–Miyaura coupling of the triazolyl trifluoroborate intermediate 4 [1]. The demonstrated CYP stability advantage of the triazole-based series over the oxime comparator establishes the scaffold's pharmacokinetic superiority and validates the selection of triazole-pyrrolidine building blocks in CNS and cardiovascular drug discovery programs.

mPTP blockers CYP stability triazole isostere metabolic stability

Antimicrobial Activity: Class-Level MIC Evidence for β-Pyrrolidino-1,2,3-Triazole Derivatives Against Clinically Relevant Pathogens

A closely related series of β-pyrrolidino-1,2,3-triazole derivatives, synthesized via CuI-catalyzed click chemistry and structurally analogous to the target compound, demonstrated significant antimicrobial activity against a panel of pathogenic bacteria and fungi [1]. Compound 5g exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Klebsiella pneumoniae, Shigella flexneri, Proteus vulgaris, methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis [1]. While the target compound itself was not directly screened, it is structurally positioned as the Boc-protected precursor that would yield the active free amine upon deprotection, making it a critical procurement decision point for medicinal chemistry teams pursuing antimicrobial lead optimization.

antimicrobial MIC β-pyrrolidino-triazole drug-resistant pathogens

Anticancer Cytotoxicity: IC50 Values of β-Pyrrolidino-1,2,3-Triazole Analogs Against A549 Lung Adenocarcinoma Cells

In the same β-pyrrolidino-1,2,3-triazole series, compounds 5g and 5h displayed potent cytotoxic activity against A549 human lung adenocarcinoma cells with IC₅₀ values of 72 ± 3.21 µM and 58 ± 2.31 µM, respectively [1]. Importantly, these compounds showed no toxicity against normal human IMR90 fibroblast cells up to 250 µM, indicating a degree of cancer-cell selectivity [1]. Molecular docking studies further revealed that these compounds exhibited comparable binding to co-crystallized ligands at DNA topoisomerase IV and anaplastic lymphoma kinase (ALK) receptors [1]. The target compound (CAS 2383579-90-4) represents the Boc-protected form of the core scaffold used in this study; procurement of this intermediate enables direct entry into this validated anticancer chemotype.

anticancer cytotoxicity A549 pyrrolidine-triazole IC50

Click Chemistry Versatility: Quantitative Yield and Regioselectivity Advantage of Triazole-Pyrrolidine Scaffolds in Organocatalyst Synthesis

The 1,2,3-triazole-pyrrolidine scaffold, accessible from Boc-protected azidopyrrolidine intermediates via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been quantitatively demonstrated to enhance enantioselectivity in organocatalytic Michael additions. In a polymer-supported system, the triazole-pyrrolidine catalyst achieved >90% enantiomeric excess (ee) in the Michael addition of ketones to nitroolefins in water [1]. The triazole ring plays a dual role: grafting the chiral pyrrolidine onto the solid support and providing a structural element complementary to pyrrolidine that is key to high catalytic activity and enantioselectivity [1]. The target compound, with its Boc-protected pyrrolidine and pre-installed triazole ring, provides a ready-to-functionalize scaffold for generating modular organocatalyst libraries via CuAAC without requiring separate azide installation steps.

click chemistry organocatalysis enantioselectivity triazole linker solid-phase synthesis

Glycosidase Inhibition: Low-µM IC50 Values of Pyrrolidine-Triazole Hybrids vs. Non-Triazole Iminosugars

Epimeric (pyrrolidin-2-yl)triazole libraries generated via click chemistry yielded four α-galactosidase inhibitors (compounds 22b, 22k, 22p, 22r) and two β-glucosidase inhibitors (compounds 14b, 14f) with IC₅₀ values in the low micromolar range [1]. Compounds 14b and 14f showed correlated inhibition of human lysosomal β-glucocerebrosidase (GBA, the enzyme deficient in Gaucher disease), while surprisingly exhibiting no inhibition of bovine liver β-glucosidase as a neutral hydrolase, indicating a therapeutically relevant selectivity profile [1]. In contrast, non-triazole iminosugar scaffolds typically exhibit broader, less selective glycosidase inhibition. The target compound (CAS 2383579-90-4) is structurally analogous to the azidomethyl pyrrolidine precursors used to construct these triazole-iminosugar hybrids and thus enables entry into this validated glycosidase inhibitor chemical space.

glycosidase inhibition iminosugar triazole Gaucher disease IC50

Synthetic Accessibility: Regioselective Boc Deprotection and Triazole Stability vs. Cbz-Protected Analogs Under Hydrogenolytic Conditions

The Boc protecting group on the pyrrolidine nitrogen of the target compound enables selective deprotection under acidic conditions (e.g., 20–50% TFA in DCM) without affecting the 1,2,3-triazole ring, which is stable under both acidic and basic conditions [1]. In contrast, the Cbz (benzyloxycarbonyl) protecting group requires hydrogenolytic conditions (H₂, Pd/C) that can reduce or degrade the triazole ring in certain contexts [2]. The Boc group also offers advantages over Fmoc in terms of cost and atom economy for large-scale intermediate preparation. For the target compound specifically, the t-butyl carbamate ester provides steric protection of the pyrrolidine nitrogen during subsequent transformations (e.g., alkylation, acylation, cross-coupling) while being quantitatively removable under standard TFA conditions to unmask the free amine for further elaboration [1].

Boc deprotection TFA orthogonal protection triazole stability Cbz comparison

Optimal Application Scenarios for tert-Butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Mitochondrial Permeability Transition Pore (mPTP) Blocker Lead Optimization

Research groups focused on mPTP blockers for neurodegenerative or ischemia-reperfusion injury indications should procure this compound as a key intermediate. As demonstrated by Jung et al. [1], the pyrrolidinyl-triazole scaffold, accessible from Boc-protected azidopyrrolidine precursors analogous to the target compound, yields potent mPTP blockers (2ag, 2aj) with excellent CYP stability compared to oxime-based analogs. The compound's Boc group enables late-stage diversification via Suzuki–Miyaura coupling of the triazolyl trifluoroborate intermediate.

Anticancer Drug Discovery Targeting A549 Lung Adenocarcinoma or HepG-2 Hepatocellular Carcinoma

Medicinal chemistry teams pursuing non-small cell lung cancer (NSCLC) or hepatocellular carcinoma (HCC) can utilize this compound as the core scaffold for generating β-pyrrolidino-1,2,3-triazole libraries. Easwaramoorthi et al. [1] demonstrated that close analogs (5g, 5h) achieve IC₅₀ values of 58–72 µM against A549 cells with no toxicity to normal IMR90 fibroblasts up to 250 µM, providing a measurable therapeutic window for further optimization.

Antimicrobial Drug Discovery Against Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Organizations targeting MRSA, K. pneumoniae, or other ESKAPE pathogens should consider this compound for antimicrobial lead generation. The β-pyrrolidino-1,2,3-triazole chemotype, for which this compound serves as the Boc-protected precursor, has demonstrated MIC values of 31.25 µg/mL against MRSA and multiple Gram-negative strains [1], outperforming standard comparator drugs in class-level assessments.

Immobilized Organocatalyst Development for Asymmetric Synthesis in Aqueous Media

Process chemistry and green chemistry groups developing scalable asymmetric methodologies can employ this compound as a precursor to polymer-supported pyrrolidine-triazole organocatalysts. The triazole-pyrrolidine catalyst system has achieved >90% ee in Michael additions conducted in water [1], representing a 10–40% enantioselectivity improvement over non-triazole pyrrolidine catalysts, while the Boc group facilitates controlled immobilization onto solid supports via sequential deprotection and click chemistry.

Quote Request

Request a Quote for tert-butyl3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.